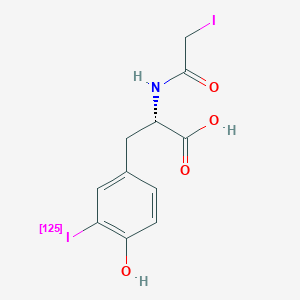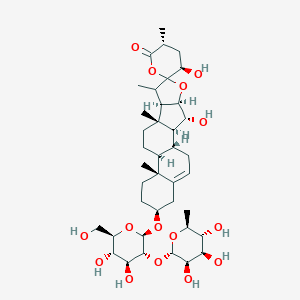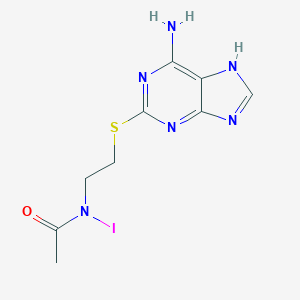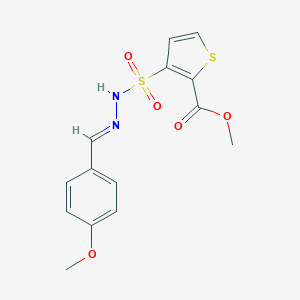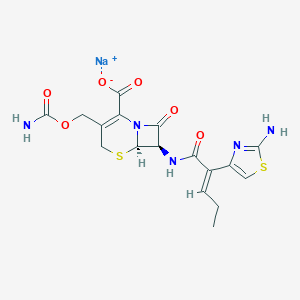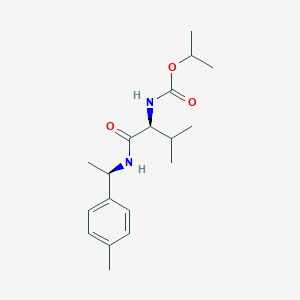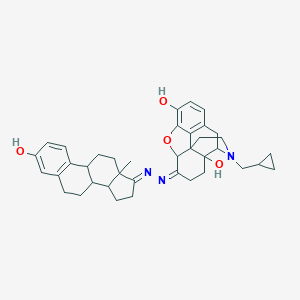
Naltrexone-estrone azine
説明
科学的研究の応用
Neuropharmacological Treatments for Alcoholism
Naltrexone, an opioid receptor antagonist, is primarily used for treating alcohol dependence. Studies have shown mixed results in clinical trials, with naltrexone demonstrating efficacy in some cases but with a small effect size. Research continues to explore which alcohol-dependent individuals would benefit the most from naltrexone treatment (Johnson, 2008).
Naltrexone's Impact on Functional Network Abnormalities
Research indicates that naltrexone normalizes heightened local efficiency of neural networks in alcohol-dependent individuals, aligning them with levels observed in healthy volunteers. This suggests a possible mechanism for naltrexone's clinical effects, namely, ameliorating disrupted network topology (Morris et al., 2017).
Immunomodulatory Effects
Naltrexone has shown promise as an immunomodulator in various diseases and cancer therapy. It operates within a specific dosage window, exerting its immunoregulatory activity by interacting with opioid receptors in immune and tumor cells (Li et al., 2018).
Effects on Chronic Pain and Inflammation
Low-dose naltrexone (LDN) has demonstrated effectiveness in reducing symptom severity in conditions like fibromyalgia, Crohn's disease, multiple sclerosis, and complex regional pain syndrome. LDN may function as a novel anti-inflammatory agent in the central nervous system, acting independently of its known opioid receptor activity (Younger et al., 2014).
Modulation of Emotional Processing in Addiction Recovery
Naltrexone's impact on emotional processing, especially in the context of addiction recovery, has been observed. It alters brain response to negative emotional stimuli, potentially due to its action on opioid receptors. This effect may vary based on individual factors like childhood adversity (Savulich et al., 2017).
Interaction with Opioid Receptors in Immune Function
Naltrexone disrupts the interaction between μ and δ opioid receptors in splenocytes, which affects immune function. This has implications for preventing alcohol's suppressive effect on immune cells, suggesting potential therapeutic uses beyond alcoholism treatment (Boyadjieva et al., 2004).
Impact on Brain Connectivity in Methamphetamine Use Disorder
Naltrexone reduces resting-state functional connectivity in the dopaminergic system in people with methamphetamine use disorder. This change in brain connectivity is associated with reductions in craving and methamphetamine use, demonstrating naltrexone's potential in treating such disorders (Kohno et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
(7Z)-3-(cyclopropylmethyl)-7-[(E)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H45N3O4/c1-36-14-12-26-25-8-6-24(42)18-22(25)4-7-27(26)28(36)9-11-31(36)40-39-29-13-15-38(44)32-19-23-5-10-30(43)34-33(23)37(38,35(29)45-34)16-17-41(32)20-21-2-3-21/h5-6,8,10,18,21,26-28,32,35,42-44H,2-4,7,9,11-17,19-20H2,1H3/b39-29-,40-31+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRMQORSCWANRR-XMSFGIAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN=C4CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC9CC9)O)CCC1=C3C=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1\2CCC3C(C1CC/C2=N\N=C/4\CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC9CC9)O)CCC1=C3C=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140188-23-4 | |
| Record name | Naltrexone-estrone azine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140188234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
